N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide
N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1025289
InChI:
InChI=1S/C19H17ClN4O2/c1-13-16(20)3-2-4-17(13)23-18(25)9-10-19(26)24-22-12-15-7-5-14(11-21)6-8-15/h2-8,12H,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+
SMILES:
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C#N
Molecular Formula:
C19H17ClN4O2
Molecular Weight:
368.8 g/mol
N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide
CAS No.:
Cat. No.: VC1025289
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN4O2 |
|---|---|
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-N//'-[(E)-(4-cyanophenyl)methylideneamino]butanediamide |
| Standard InChI | InChI=1S/C19H17ClN4O2/c1-13-16(20)3-2-4-17(13)23-18(25)9-10-19(26)24-22-12-15-7-5-14(11-21)6-8-15/h2-8,12H,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+ |
| Standard InChI Key | FMFCEIJKVXPGQB-WSDLNYQXSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)C#N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator